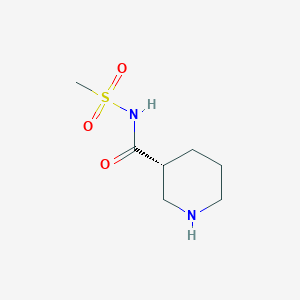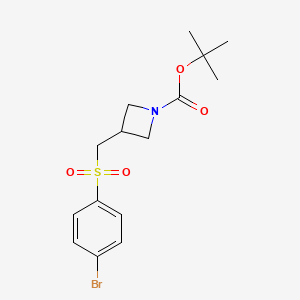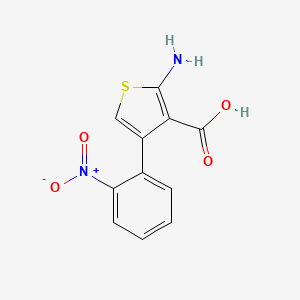
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a p-tolyl group and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride typically involves the reaction of 5-p-Tolyl-pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process includes the purification of the raw materials, precise control of reaction parameters, and efficient separation techniques to obtain the pure compound. The industrial production methods are designed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(5-p-Tolyl-pyridin-2-yl)piperazine
- 1-methyl-4-(5-p-Tolyl-pyridin-2-yl)piperazine
These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of the pyridine ring, p-tolyl group, and ethylamine moiety in this compound gives it distinct characteristics that make it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C14H18Cl2N2 |
|---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)pyridin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-10-3-5-12(6-4-10)13-7-8-14(11(2)15)16-9-13;;/h3-9,11H,15H2,1-2H3;2*1H |
InChI Key |
JUXRICRTHIEUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)
![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)









